"Methyl 2-mercaptopropionate" fundamental properties
"Methyl 2-mercaptopropionate" fundamental properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-mercaptopropionate is an organosulfur compound with applications in various scientific and industrial fields. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and spectroscopic data, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Methyl 2-mercaptopropionate, also known as methyl α-mercaptopropionate, is a chiral ester with the chemical formula C₄H₈O₂S.[1][2] It exists as a racemic mixture or as individual (R)- and (S)-enantiomers. The compound is a flammable liquid and is known to cause skin and eye irritation, and may cause respiratory irritation.[1]
Table 1: Physical and Chemical Properties of Methyl 2-mercaptopropionate
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₂S | [1][2] |
| Molecular Weight | 120.17 g/mol | [1][2] |
| CAS Number | 53907-46-3 (racemic) | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 149-151 °C at 760 mmHg | |
| Flash Point | 40 °C (104 °F) | |
| Density | 1.068 g/cm³ | [3] |
| Vapor Pressure | 4.055 mmHg at 25 °C (estimated) | |
| Solubility | Soluble in alcohol; slightly soluble in water | |
| IUPAC Name | methyl 2-sulfanylpropanoate | [1] |
Synthesis
The primary method for the synthesis of Methyl 2-mercaptopropionate is the Fischer esterification of 2-mercaptopropionic acid with methanol (B129727) in the presence of an acid catalyst.[4][5][6][7][8][9]
Experimental Protocol: Fischer Esterification of 2-Mercaptopropionic Acid
Materials:
-
2-Mercaptopropionic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-mercaptopropionic acid and an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-mercaptopropionate.
-
Purify the crude product by distillation under reduced pressure.
Note: Due to the odorous nature of thiols, this procedure should be performed in a well-ventilated fume hood.
Synthesis Workflow
Caption: Workflow for the synthesis of Methyl 2-mercaptopropionate.
Spectroscopic Data
Detailed experimental spectroscopic data for Methyl 2-mercaptopropionate is not widely available in the public domain. However, based on the structure and data for similar compounds, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
-SH (thiol proton): A broad singlet or a triplet (if coupled to the adjacent CH) in the region of 1.5-2.5 ppm.
-
-OCH₃ (methyl ester protons): A sharp singlet around 3.7 ppm.
-
-CH- (methine proton): A quartet around 3.5 ppm, coupled to the adjacent methyl and thiol protons.
-
-CH₃ (methyl protons): A doublet around 1.5 ppm, coupled to the methine proton.
¹³C NMR (Predicted):
-
C=O (carbonyl carbon): In the range of 170-175 ppm.
-
-OCH₃ (methyl ester carbon): Around 52 ppm.
-
-CH- (methine carbon): Around 40 ppm.
-
-CH₃ (methyl carbon): Around 20 ppm.
Infrared (IR) Spectroscopy
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S-H stretch: A weak absorption band around 2550-2600 cm⁻¹.
-
C=O stretch (ester): A strong absorption band around 1735 cm⁻¹.
-
C-O stretch (ester): A strong absorption band in the region of 1100-1300 cm⁻¹.
-
C-H stretch (alkane): Absorption bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 120. Key fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) and the thiol group (-SH).
Applications in Research and Development
Methyl 2-mercaptopropionate serves as a versatile building block in organic synthesis. Its thiol and ester functionalities allow for a variety of chemical transformations.
-
Polymer Chemistry: It can be used as a chain transfer agent in radical polymerizations to control molecular weight and architecture.
-
Flavor and Fragrance: Due to its characteristic sulfurous odor, it finds applications in the flavor and fragrance industry.
-
Pharmaceutical Synthesis: The mercapto group is a key functional group in some drug molecules, and methyl 2-mercaptopropionate can serve as a precursor or intermediate in their synthesis.[4]
Logical Relationship of Applications
Caption: Relationship between the functional groups and applications.
Safety and Handling
Methyl 2-mercaptopropionate is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is classified as causing skin and eye irritation and may cause respiratory irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).
This technical guide provides a summary of the fundamental properties of Methyl 2-mercaptopropionate based on available literature. Researchers should consult primary sources for more detailed information and exercise appropriate caution when handling this chemical.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. hmdb.ca [hmdb.ca]
- 3. GSRS [precision.fda.gov]
- 4. Ethyl 2-mercapto-2-methylpropionate | 33441-50-8 | Benchchem [benchchem.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. athabascau.ca [athabascau.ca]
